
Tetrabromobisphenol A
Overview
Description
Tetrabromobisphenol A (TBBPA) is a brominated flame retardant (BFR) widely used since the 1970s to reduce flammability in plastics, electronics, textiles, and construction materials . With an annual production exceeding 200,000 tons, TBBPA constitutes ~60% of global BFR usage due to its cost-effectiveness and compatibility with polymer matrices . Structurally, TBBPA consists of two phenol rings linked by an isopropyl group, each substituted with two bromine atoms, giving it high thermal stability and bromine content (58.4%) .
TBBPA exists in both additive (unbound) and reactive (covalently bonded) forms. While reactive TBBPA is less prone to leaching, additive TBBPA is detected ubiquitously in environmental matrices (soil, water, air) and biological samples, including human blood, breast milk, and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabromobisphenol A is synthesized by the bromination of bisphenol A. The reaction typically involves the addition of bromine to bisphenol A in the presence of a solvent. The process is usually carried out in a reaction kettle where bisphenol A, hydrogen peroxide, and sulfuric acid are added. Bromine is then added dropwise at a controlled temperature of around 20°C .
Industrial Production Methods: In industrial settings, the preparation process often utilizes the chlorobenzene method. Chlorobenzene serves as the solvent, and the reaction is conducted in closed systems to ensure safety and efficiency .
Chemical Reactions Analysis
Reaction with Manganese Dioxide
TBBPA can undergo oxidation reactions with manganese dioxide (MnO2), a naturally occurring component of soil and sediment .
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Reaction Conditions: The oxidation reaction of TBBPA with MnO2 has been explored in systems with varying pH levels . For example, a system with a pH of 4.5 containing 625 μM MnO2 and 3.50 μM TBBPA at 21 °C showed that 50% of TBBPA dissipated in under 5 minutes, and removal increased to 90% when the reaction was prolonged to 60 minutes .
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Reaction Kinetics: Initial reaction kinetics reveal that the reaction orders with respect to TBBPA, MnO2, and H+ are 1.0, 0.8, and 0.25, respectively . Higher initial concentrations of TBBPA and MnO2 enhance the reaction, and reaction rates increase as pH decreases . A retarded first-order model closely describes the long-term reaction kinetics (R2 ≥ 0.99) .
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Reaction Products: The reaction yields seven identified reaction products, with a proposed reaction scheme suggesting that oxidative transformation of TBBPA by MnO2 may play a role in the natural attenuation of TBBPA . This oxidation reaction may be optimized for treating TBBPA-containing wastewater or remediating TBBPA-polluted environmental matrices .
Reaction with Potassium Permanganate
TBBPA exhibits reactivity toward potassium permanganate [Mn(VII)] in water across a pH range of 5–10, with maximum second-order rate constants (kMn(VII) = 15–700 M–1 s–1) at pH values near its pKa values (7.5/8.5) .
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Products Detected: Using a novel precursor ion scan (PIS) approach with negative electrospray ionization-triple quadrupole mass spectrometry (ESI-QqQMS), researchers detected two major products (4-(2-hydroxyisopropyl)-2,6-dibromophenol and 4-isopropylene-2,6-dibromophenol) and five minor products (2,6-dibromophenol, 2,6-dibromo-1,4-benzoquinone, and three dimers) .
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Reaction Pathways: The proposed reaction pathways mainly involve the initial one-electron oxidation of TBBPA and subsequent release and further reactions of a 2,6-dibromo-4-isopropylphenol carbocation intermediate .
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Environmental Application: Mn(VII) can be effective for treating TBBPA in real waters . Understanding the reactivity and toxicity of primary brominated products is important before Mn(VII) can be applied for treating TBBPA-contaminated wastewater and source water .
Environmental and Biological Interactions
TBBPA's presence in the environment and its interactions with biological systems have raised concerns .
Scientific Research Applications
Tetrabromobisphenol A has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in the synthesis of fire-resistant polymers and resins.
Biology: Studied for its potential endocrine-disrupting effects and its impact on biological systems.
Medicine: Research is ongoing to understand its toxicological effects and potential health risks.
Industry: Widely used in the production of flame-retardant materials for electronics, textiles, and plastics .
Mechanism of Action
Tetrabromobisphenol A is known to act as an endocrine disruptor. It can interfere with the normal functioning of hormones such as estrogens and androgens. The compound structurally mimics the thyroid hormone thyroxin and can bind more strongly to the transport protein transthyretin than thyroxin does, potentially interfering with normal thyroid hormone activity .
Comparison with Similar Compounds
Structural Analogs: TBBPA vs. Tetrabromobisphenol S (TBBPS)
TBBPS, a structural analog of TBBPA, replaces the isopropyl linker with a sulfone group (-SO₂-). Despite its adoption as a "safer" alternative, studies reveal overlapping toxicological and environmental risks:
Key Findings :
- TBBPA exhibits higher acute cytotoxicity at lower concentrations, but TBBPS shows stronger thyroid receptor antagonism, challenging its "safe alternative" status .
- Both compounds alter erythrocyte membrane fluidity and protein conformation, though TBBPS requires higher doses to achieve similar effects .
Other Brominated Phenolic Compounds
Pentabromophenol (PBP) and Tribromophenol (TBP)
- Toxicity : PBP and TBP induce oxidative stress and ATP depletion in PBMCs but at higher concentrations (10–100 µg/mL) compared to TBBPA (1–10 µg/mL) .
- Environmental Behavior : Lower persistence than TBBPA due to fewer bromine atoms, but bioaccumulation in aquatic organisms is documented .
TBBPA Derivatives (e.g., TBBPA DHEE)
- Tetrabromobisphenol A bis(2-hydroxyethyl) ether (TBBPA DHEE): Used in epoxy resins and polyesters. Limited toxicity data, but environmental degradation may revert derivatives to TBBPA, perpetuating contamination .
Environmental Persistence and Degradation
- TBBPA: Degrades via reductive debromination in anaerobic environments, forming bisphenol A (BPA) and other intermediates, which are further mineralized under aerobic conditions . However, pyrolysis releases toxic brominated dioxins .
- TBBPS: Less studied, but soil analyses reveal unknown brominated bisphenol S congeners, suggesting complex transformation pathways and persistent metabolites .
Regulatory and Health Implications
- Regulatory Status : TBBPA is unrestricted under the Stockholm Convention but classified as a Substance of Very High Concern (SVHC) in the EU. TBBPS remains unregulated despite evidence of endocrine disruption .
- Human Exposure : TBBPA is detected in human blood (plasma/blood partition coefficient: 1.75) and breast milk, with prenatal exposure linked to developmental neurotoxicity .
Biological Activity
Tetrabromobisphenol A (TBBPA) is a widely used brominated flame retardant, primarily employed in epoxy resin formulations for electronic devices. Despite its utility, TBBPA has raised significant concerns regarding its biological activity and potential health effects. This article delves into the biological effects of TBBPA, examining its mechanisms of action, toxicity profiles, and implications for human and environmental health.
Overview of TBBPA
TBBPA is a synthetic compound characterized by its brominated structure, which enhances its flame-retardant properties. It is commonly found in various consumer products, including circuit boards, textiles, and plastics. As a result of its widespread use, TBBPA has been detected in human serum and various environmental matrices, raising questions about its bioaccumulation and toxicity.
Neurotoxicity
Research indicates that TBBPA can induce neurotoxicity through various signaling pathways. Studies have shown that exposure to TBBPA disrupts the mitogen-activated protein kinase (MAPK) pathway, which is crucial for neuronal development and function. This disruption can lead to adverse neurodevelopmental outcomes, particularly during critical periods of brain development in vertebrates .
Endocrine Disruption
TBBPA has been classified as an endocrine disruptor, affecting hormonal signaling pathways. It interferes with estrogen and thyroid hormone signaling, potentially leading to developmental and reproductive issues. In animal studies, TBBPA has been linked to alterations in thyroid hormone levels and reproductive health, suggesting significant implications for endocrine homeostasis .
In Vitro Studies
In vitro studies have demonstrated that TBBPA affects cellular functions by altering membrane integrity and reducing ATP levels in erythrocytes. For instance, exposure to TBBPA at concentrations as low as 15 µg/mL resulted in significant decreases in ATP levels—by approximately 42%—indicating compromised cellular energy metabolism . Additionally, TBBPA exposure led to increased fluidity of erythrocyte membranes and changes in cell morphology .
Animal Studies
Animal studies have provided further insights into the toxicological effects of TBBPA. Research involving rats has shown that TBBPA can induce carcinogenic effects and developmental toxicity at various exposure levels. Notably, studies indicated that after administration of TBBPA to male rats, a significant portion was excreted in feces (92%), highlighting its rapid metabolism and potential for bioaccumulation .
Zebrafish Model
A study utilizing zebrafish as a model organism found that exposure to TBBPA resulted in teratogenic effects, including malformations and altered behavior. Specifically, alterations in thyroid homeostasis were observed at environmentally relevant concentrations, suggesting that even low-level exposure could have detrimental effects on development .
Mussel Exposure Studies
Research on mussels exposed to varying concentrations of TBBPA revealed significant changes in acetylcholinesterase (AChE) activity—a biomarker for neurotoxicity—alongside increased lipid peroxidation levels. These findings underscore the potential ecological impacts of TBBPA on aquatic organisms and highlight the compound's capacity to induce oxidative stress .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the validated analytical methods for detecting TBBPA in environmental matrices, and how do their sensitivities compare?
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is widely used for TBBPA quantification in sediment and sewage sludge, achieving detection limits as low as 0.1 ng/g . Gas chromatography-mass spectrometry (GC-MS) is another method optimized for plant tissues, with recovery rates of 85–110% when combined with derivatization . For aqueous samples, solid-phase extraction followed by dansylation derivatization enhances sensitivity in LC-MS workflows . Method selection depends on matrix complexity, with LC-ESI-MS/MS preferred for high organic content (e.g., sludge) and GC-MS for volatile derivatives in plant matrices.
Q. What environmental matrices show the highest TBBPA contamination, and how are these concentrations measured?
TBBPA is prevalent in indoor air particulate matter (e.g., 949 ng/g in office dust) and outdoor air (0.7–32 pg/m³), with elevated levels linked to electronic waste recycling sites . Sediments near industrial zones show concentrations up to 59,140 ng/g . Monitoring protocols often use passive air samplers and composite sediment cores, standardized to account for spatial variability. Recent studies emphasize the role of dust as a primary exposure route for humans, with bioavailability up to 6% via dermal absorption .
Q. What are the standard protocols for assessing TBBPA-induced oxidative stress in cellular models?
In vitro assays using rat cerebellar granule cells (CGCs) exposed to 10–25 µM TBBPA measure glutathione (GSH) depletion and reactive oxygen species (ROS) induction via fluorescence probes (e.g., DCFH-DA) . For algal models (e.g., Chlorella pyrenoidosa), ROS quantification at 2.7–13.5 mg/L exposures over 4–216 hours reveals concentration-dependent oxidative damage . Standardization includes parallel negative controls and normalization to protein content or cell count to mitigate batch variability.
Advanced Research Questions
Q. How can contradictory findings on TBBPA’s endocrine-disrupting effects be resolved across experimental models?
Discrepancies arise from species-specific thyroid hormone receptor (TR) binding affinities. For example, TBBPA exhibits potent TRβ antagonism in zebrafish embryos (IC₁₀ = 21.1 nM) but weaker effects in mammalian MCF-7 cells . Molecular dynamics simulations show that TBBPA binding repositions helix 12 in TRβ’s ligand-binding domain, altering co-activator recruitment . Researchers should cross-validate findings using human-relevant cell lines (e.g., HepG2) and in vivo models, while controlling for metabolic activation (e.g., liver S9 fractions).
Q. What advanced oxidation processes (AOPs) effectively degrade TBBPA, and what are their mechanistic pathways?
Sulfate radical-based AOPs (SR-AOPs) activated by Fe³⁺/HSO₃⁻ achieve >90% TBBPA degradation via debromination and hydroxylation, forming intermediates like tri- and di-brominated bisphenol A . Reductive degradation using Fe-Ag bimetallic nanoparticles under ultrasound irradiation achieves 95% efficiency via sequential debromination, with pseudo-first-order kinetics (k = 0.12 min⁻¹) . Comparative studies highlight SR-AOPs’ superiority in mineralizing TBBPA (>60% TOC removal) versus adsorption-based methods .
Q. How do microbial consortia enhance TBBPA biodegradation in wastewater treatment systems?
Co-metabolic degradation by Pseudomonas sp. and Streptococcus sp. in activated sludge reduces TBBPA by 89% within 48 hours, leveraging extracellular laccases and peroxidases . Acclimated sludge systems show improved efficiency (95% removal) when integrated with Fe/Ni catalysts, which generate H₂O₂ to stimulate oxidative cleavage . Key challenges include maintaining microbial viability under high bromine stress and optimizing redox conditions (Eh = −200 mV) for reductive debromination.
Q. Methodological Considerations
- Data Harmonization : Address variability in environmental monitoring by adopting ISO-compliant sampling protocols (e.g., NIOSH 2532 for air) .
- Toxicity Assay Design : Use standardized OECD guidelines for endocrine disruption studies, including positive controls (e.g., BPA) and transcriptomic endpoints (e.g., TRβ mRNA expression) .
- Degradation Optimization : Balance cost and efficiency by combining AOPs with biodegradation (e.g., Fe³⁺/S₂O₄²⁻-activated systems) .
Properties
IUPAC Name |
2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEORPZCZECFIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026081 | |
Record name | 3,3',5,5'-Tetrabromobisphenol A | |
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Molecular Weight |
543.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Tetrabromobisphenol a is a white powder. A monomer for flame-retardant epoxy, polyester and polycarboante resins., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Off-white solid; [HSDB] White powder; [MSDSonline] | |
Record name | TETRABROMOBISPHENOL A | |
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Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dibromo- | |
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Record name | 2,2',6,6'-Tetrabromobisphenol A | |
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Boiling Point |
~316 °C (decomposes at 200-300 °C) | |
Record name | 2,2',6,6'-Tetrabromobisphenol A | |
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Flash Point |
178 °C | |
Record name | 2,2',6,6'-Tetrabromobisphenol A | |
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Solubility |
Insoluble (<1 mg/ml) (NTP, 1992), In water, 0.171 mg/L at 25 °C (non-ionic form, pH 3.05); 4.15 mg/L at 25 deg (pH 7.56); 30.5 mg/L at 25 deg (pH 7.99); 228 mg/L at 25 °C (pH 8.48); 1510 mg/L at 25 °C (pH 8.91), In water, 0.148 mg/L at pH 5; 1.26 mg/L at pH 7; 2.34 mg/L at pH 9, at 25 °C. In pure water, 0.063 mg/L at 21 °C; 0.24 mg/L at 25 °C, Soluble in ethanol, ether, benzene and chloroform, Soluble in oxygenated solvents. | |
Record name | TETRABROMOBISPHENOL A | |
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Record name | 2,2',6,6'-Tetrabromobisphenol A | |
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Density |
2.2 kg/L at 4 °C, Relative density = 2.12, 2.18 | |
Record name | 2,2',6,6'-Tetrabromobisphenol A | |
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Vapor Pressure |
4.68X10-8 mm Hg at 25 °C | |
Record name | 2,2',6,6'-Tetrabromobisphenol A | |
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Mechanism of Action |
TBBPA is a non-genotoxic flame retardant used to improve fire safety in a wide variety of consumer products. Estimated human exposures to TBBPA are very low (<0.000084 mg/kg-day), relative to the doses (500 and 1000 mg/kg-day of TBBPA) administered in a recent bioassay that resulted in uterine tumors in Wistar Han rats following chronic exposure. As part of an effort to characterize the relevance of the uterine tumors to humans, data and biological knowledge relevant to the progression of events associated with TBBPA-induced uterine tumors in female rats were organized in an adverse outcome pathway (AOP) framework. Based on a review of possible MOAs for chemically induced uterine tumors and available TBBPA data sets, a plausible molecular initiating event (MIE) was the ability of TBBPA to bind to and inhibit estrogen sulfotransferases, the enzymes responsible for sulfation of estradiol. Subsequent key events in the AOP, including increased bioavailability of unconjugated estrogens in uterine tissue, would occur as a result of decreased sulfation, leading to a disruption in estrogen homeostasis, increased expression of estrogen responsive genes, cell proliferation, and hyperplasia. Available data support subsequent key events, including generation of reactive quinones from the metabolism of estrogens, followed by DNA damage that could contribute to the development of uterine tumors. Uncertainties associated with human relevance are highlighted by potential strain/species sensitivities to development of uterine tumors, as well as the characterization of a dose-dependent MIE. For the latter, it was determined that the TBBPA metabolic profile is altered at high doses (such as those used in the cancer bioassay), and thus an MIE that is only operative under repeated high dose, administration. The MIE and subsequent key events for the development of TBBPA-induced uterine tumors are not feasible in humans given differences in the kinetic and dynamic factors associated with high dose exposures in rats relative to human exposure levels to TBBPA., Due to potential consumer exposures, the toxicity of tetrabromobisphenol A (TBBPA) has been extensively studied. Reviews of TBBPA concluded no concerns regarding human health risks. The low toxicity of TBBPA is consistent with low bioavailability. However, some oral toxicity studies in rodents with TBBPA reported changes in thyroid hormone levels and a carcinogenicity study with TBBPA showed increased incidences of uterine tumors in rats. This review analyzes several modes of action (MoA) that may account for the observed thyroxine hormone changes and the uterine tumors. It concludes that the potential modes of action for thyroid changes induced by TBBPA are expected to exhibit a threshold for adverse effects due to the ability of the mammalian organism to compensate small changes in thyroid hormone levels. Regarding MoAs for the uterine tumors, TBBPA does not exert genotoxic or estrogenic effects. Available evidence suggests that TBBPA may increase levels of circulating estrogens by a competitive inhibition of estrogen conjugation and produce uterine tumors by promoting pre-existing Tp53-mutations due to increased estrogen levels resulting in increased cell proliferation. | |
Record name | 2,2',6,6'-Tetrabromobisphenol A | |
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Color/Form |
Crystals from isopropyl alcohol, White, crystalline powder | |
CAS No. |
79-94-7 | |
Record name | TETRABROMOBISPHENOL A | |
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Record name | Tetrabromobisphenol A | |
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Record name | 2,2',6,6'-Tetrabromobisphenol A | |
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Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dibromo- | |
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Record name | 3,3',5,5'-Tetrabromobisphenol A | |
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Record name | 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol | |
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Record name | TETRABROMOBISPHENOL A | |
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Record name | 2,2',6,6'-Tetrabromobisphenol A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5232 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
356 to 363 °F (NTP, 1992), 179 °C, Bromine content = 58.4%; specific gravity = 2.17; melting point = 179-181 °C /Commercial product/ | |
Record name | TETRABROMOBISPHENOL A | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21063 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,2',6,6'-Tetrabromobisphenol A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5232 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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